
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid is an organic compound with a complex structure that includes an ethoxy group, two methyl groups, and a butyric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-ethoxy-3,5-dimethylphenol with a suitable butyric acid derivative under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-(4-formyl-3,5-dimethyl-phenyl)-butyric acid, while reduction of the carboxylic acid can produce 4-(4-ethoxy-3,5-dimethyl-phenyl)-butanol.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methoxy-3,5-dimethyl-phenyl)-butyric acid
- 4-(4-Ethoxy-3,5-dimethyl-phenyl)-propionic acid
- 4-(4-Ethoxy-3,5-dimethyl-phenyl)-acetic acid
Uniqueness
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid is unique due to the presence of the ethoxy group and the specific positioning of the methyl groups on the aromatic ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Biologische Aktivität
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula for this compound is C14H20O3, with a molecular weight of 236.31 g/mol. The compound features an ethoxy group and a butyric acid moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with various biological molecules, influencing their structural and functional properties.
- π-π Interactions: The phenyl ring allows for π-π stacking interactions, which can enhance binding affinity to target proteins or enzymes.
Biological Activities
Research has indicated several key activities associated with this compound:
1. Anticancer Activity
Studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .
3. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to inhibit α-glucosidase suggests potential applications in managing diabetes by regulating blood sugar levels .
Case Studies
Several studies have investigated the biological activity of this compound:
Eigenschaften
IUPAC Name |
4-(4-ethoxy-3,5-dimethylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-17-14-10(2)8-12(9-11(14)3)6-5-7-13(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYSNLJPZUWQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.